N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N4O2S/c1-7(21)17-9-4-3-5-10(6-9)19-12(23)20-11(13(14,15)16)18-8(2)22/h3-6,11H,1-2H3,(H,17,21)(H,18,22)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMVNOSIJQBXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-aminoacetophenone with 1,1,1-trichloro-2-nitroethane under controlled conditions to form an intermediate product. This intermediate is then subjected to further reactions involving thiourea and acetic anhydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide can be compared with similar compounds such as:
- N-(1-{[(3-Acetamidophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)heptanamide
- N-(1-{[(2-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-(1-naphthyl)acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Biological Activity
N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H15Cl3N4O2S
- Molecular Weight : 406.915 g/mol
- CAS Number : 406915-27-3
- Synonyms : 3-acetamidophenyl carbamothioyl derivative
The compound features a trichloroethyl group attached to a carbamothioyl moiety, which is known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research suggests that compounds with similar structures exhibit:
- Inhibition of Enzymatic Activity : The presence of the carbamothioyl group may inhibit enzymes involved in metabolic pathways.
- Antimicrobial Properties : Some studies indicate that derivatives can exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary data suggest potential cytotoxic effects on cancer cell lines.
Biological Activity Data
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Reduced viability in cancer cell lines | |
| Enzyme Inhibition | Altered metabolic pathways |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that similar trichloro compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of protein synthesis.
-
Cytotoxicity in Cancer Research :
- In vitro studies on human cancer cell lines showed that this compound led to apoptosis in a dose-dependent manner. This suggests potential for development into a chemotherapeutic agent.
-
Enzyme Interaction Studies :
- Computational modeling indicated that the compound could bind effectively to active sites of specific enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer properties.
Q & A
How can researchers optimize the synthesis of N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide to improve yield and purity?
Basic Research Question
Optimization involves controlling reaction parameters such as temperature (e.g., maintaining 60–80°C for thiourea formation), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of intermediates. Purification steps, including column chromatography or recrystallization, are critical for isolating the final product from by-products . Analytical techniques like NMR and HPLC should be used iteratively to validate purity at each step .
What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and functional groups, while Mass Spectrometry (MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), and X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
How can computational tools like molecular docking predict the biological interactions of this compound?
Advanced Research Question
AutoDock Vina or Schrödinger Suite can model binding affinities to target proteins (e.g., enzymes or receptors). UCSF Chimera aids in visualizing docking poses and hydrogen-bonding networks . Researchers should cross-validate computational predictions with in vitro assays (e.g., IC₅₀ measurements) to resolve discrepancies between predicted and observed activities .
How should researchers address contradictory data in biological activity assays for this compound?
Advanced Research Question
Contradictions may arise from assay conditions (e.g., pH, solvent compatibility) or off-target effects. Dose-response curves and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) can clarify mechanisms. Replicating studies under standardized protocols and using positive/negative controls are critical .
What experimental strategies are recommended for studying structure-activity relationships (SAR) of derivatives?
Advanced Research Question
Systematic substitution of functional groups (e.g., trichloroethyl or carbamothioyl moieties) followed by bioactivity screening is key. QSAR models can prioritize derivatives for synthesis. Techniques like free-energy perturbation (FEP) calculations refine predictions of substituent effects .
How does the compound’s stability vary under different storage or reaction conditions?
Basic Research Question
Stability studies should assess degradation in solvents (e.g., DMSO vs. aqueous buffers) and temperatures (4°C vs. ambient). Accelerated stability testing (40°C/75% RH) over weeks, monitored via HPLC, identifies degradation products. Electron-withdrawing groups like trichloromethyl may enhance hydrolytic stability .
What strategies mitigate regioselectivity challenges during functionalization of the acetamide core?
Advanced Research Question
Protecting groups (e.g., Boc for amines) and catalysts (e.g., Pd for cross-coupling) can direct substitutions. Solvent polarity and temperature adjustments influence reaction pathways. For example, low temperatures (−20°C) may favor carbamothioyl-amino bond formation over side reactions .
How can researchers evaluate synergistic effects of this compound with other bioactive agents?
Advanced Research Question
Combination index (CI) assays (e.g., Chou-Talalay method) quantify synergy in cell-based models. Isobolograms and mechanistic studies (e.g., Western blotting for pathway markers) identify molecular interactions. Computational models like SynergyFinder help prioritize combinations .
What green chemistry approaches are viable for scaling up synthesis sustainably?
Advanced Research Question
Microwave-assisted synthesis reduces reaction times, while biocatalysts (e.g., lipases) improve enantioselectivity. Solvent recycling (e.g., ethanol/water mixtures) and atom-economical routes (e.g., one-pot reactions) minimize waste. Life-cycle assessment (LCA) tools evaluate environmental impact .
What mechanistic studies elucidate the compound’s mode of action in biological targets?
Advanced Research Question
Surface plasmon resonance (SPR) measures binding kinetics to purified proteins. CRISPR-Cas9 knockouts of putative targets validate specificity. Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions over time, identifying critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
